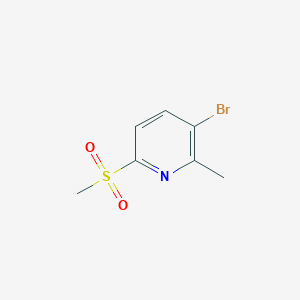

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a compound that belongs to the class of organic chemicals known as pyridines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of bromo, methyl, and methylsulfonyl substituents on the pyridine ring suggests that this compound could be an intermediate or a reactant in various organic synthesis processes, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of pyridine derivatives often involves halogenated pyridines as starting materials. For instance, 2-bromopyridines are used as precursors in the synthesis of 3-arylthieno[2,3-b]pyridines through a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, 3-bromopyridine can react with sulfonamides in the presence of a copper catalyst to yield N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . These methods highlight the reactivity of bromopyridines in cross-coupling reactions, which could be relevant for the synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. A combined experimental and computational study can provide insights into the synthesis, spectroscopic properties, and molecular geometry of these compounds . For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single crystal XRD, revealing details about intermolecular interactions and crystal packing .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including carbon-carbon coupling, which is a vital process in organic synthesis . The reactivity of these compounds can be further explored through multicomponent reactions, such as the synthesis of imidazo[1,2-a]pyridines catalyzed by (bromodimethylsulfonium) bromide . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid demonstrates the potential of bromopyridines to participate in nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, can be influenced by their substituents. For instance, the synthesis of 2-pyridyl tribromomethyl sulfone involves the oxidation and bromination of 2-methylthiopyridine, with the product's properties confirmed by NMR, IR, and elemental analysis . The modification of the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of Dexlansoprazole, showcases the impact of substituents on the reactivity and green metrics of the synthesis process .

科学的研究の応用

Synthesis and Reactions

- A study demonstrated the synthesis of substituted 3-(bromoacetyl)pyridine through bromination reactions, highlighting the chemical versatility of related pyridine compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).

Complex Formation and Chemical Properties

- Research on Iron(II) complexes involving methylsulfonyl pyridine derivatives revealed insights into the spin-crossover and crystallographic phase changes, indicating the compound's potential in developing new materials with unique properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Green Chemistry Applications

- A study focusing on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound, emphasized the importance of green chemistry principles in synthesis, showcasing the environmental considerations in the chemical industry (Gilbile, Bhavani, & Vyas, 2017).

Fluorescent Sensing

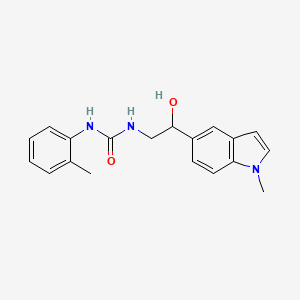

- The development of a small molecule fluorescent sensor for Zn2+ based on a pyridine-pyridone scaffold was reported, indicating the utility of pyridine derivatives in designing sensitive and selective chemical sensors (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).

Structural Studies and Antitumor Activity

- Synthesis and structural studies of pyridinesulfonamide derivatives were conducted, which included investigations into their antitumor activities. This highlights the biomedical applications of pyridine derivatives in drug discovery (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

Phase-Transfer Catalysis

- Sulphoxide substituted pyridines were studied as phase-transfer catalysts, demonstrating their effectiveness in accelerating nucleophilic displacements and alkylations in two-phase systems, which is vital in various chemical synthesis processes (Furukawa, Ogawa, Kawai, & Ōae, 1984).

特性

IUPAC Name |

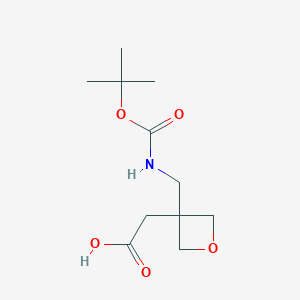

3-bromo-2-methyl-6-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASCEOWFAKTDDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

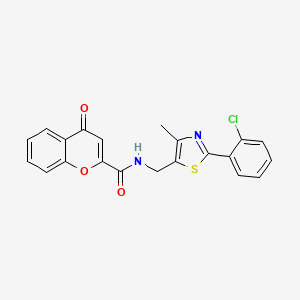

![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)

![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)

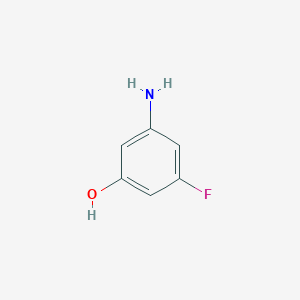

![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide](/img/structure/B2525005.png)

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)

![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)